molecular formula C17H13F3N2O2S B2996412 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 330943-95-8

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2996412
CAS No.: 330943-95-8
M. Wt: 366.36
InChI Key: GIEVGIZKMGSCKG-UHFFFAOYSA-N
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Description

The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide belongs to the 1,4-benzothiazine class, characterized by a bicyclic core comprising a benzene ring fused to a thiazine ring. Its structure includes a 3-oxo group on the thiazine moiety and a trifluoromethylphenyl acetamide substituent. The molecular formula is inferred as C₁₇H₁₄F₃N₂O₂S, with a molecular weight of 368.37 g/mol (calculated). This derivative is part of a broader family of 1,4-benzothiazines studied for their biological activities, including antimicrobial, antidepressant, and anti-inflammatory properties .

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)10-5-7-11(8-6-10)21-15(23)9-14-16(24)22-12-3-1-2-4-13(12)25-14/h1-8,14H,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEVGIZKMGSCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the benzothiazine core. One common approach is to start with a suitable benzothiazine derivative and then introduce the trifluoromethyl group through a trifluoromethylation reaction. The acetyl group can be introduced using acetic anhydride or other acylating agents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The oxo group in the benzothiazine ring can be further oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: : The compound can be reduced to remove the oxo group, resulting in a different set of derivatives.

  • Substitution: : The trifluoromethyl group can be substituted with other functional groups, altering the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute the trifluoromethyl group, depending on the desired product.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or other oxidized derivatives.

  • Reduction: : Hydroxyl groups, amines, or other reduced derivatives.

  • Substitution: : Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it can be used to study the effects of trifluoromethyl groups on biological systems, as these groups can significantly alter the biological activity of molecules.

Medicine

In the field of medicine, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents. It can be used to design drugs that target specific enzymes or receptors.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties can be leveraged to create products with enhanced performance or new functionalities.

Mechanism of Action

The mechanism by which 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can enhance the compound's binding affinity to certain biological targets, such as enzymes or receptors. The oxo group can participate in hydrogen bonding and other interactions, further influencing the compound's activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,4-Benzothiazine Derivatives

Compound (Substituent R) Molecular Formula Molecular Weight (g/mol) Key Substituent Properties Reported Bioactivity
Target Compound (4-CF₃-Ph) C₁₇H₁₄F₃N₂O₂S 368.37 -CF₃: Lipophilic, electron-withdrawing Potential antimicrobial (inferred)
N-(4-Chlorophenyl) C₁₆H₁₃ClN₂O₂S 332.80 -Cl: Moderate electronegativity Not explicitly reported
N-(4-Nitrophenyl) C₁₆H₁₃N₃O₄S 357.36 -NO₂: Strong electron-withdrawing Antimicrobial (moderate activity)
N-(4-Methylphenyl) C₁₇H₁₆N₂O₂S 312.39 -CH₃: Electron-donating Not explicitly reported
N-(2-Butoxyphenyl) C₂₁H₂₁F₃N₂O₃S 438.46 -OCH₂CH₂CH₂CH₃: Bulky, polar Not explicitly reported
N-(3-Trifluoromethylphenyl) C₁₈H₁₂F₆N₂O₂S 434.36 -CF₃ (meta position): Steric effects Not explicitly reported

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The -CF₃ (target compound) and -NO₂ () groups reduce electron density on the phenyl ring, enhancing resistance to oxidative metabolism. This may prolong half-life compared to electron-donating groups like -CH₃ () . -Cl () provides moderate electronegativity, balancing solubility and membrane permeability.
  • Lipophilicity: The -CF₃ group increases logP values, improving blood-brain barrier penetration, which is critical for CNS-targeted activities (e.g., antidepressants) .

Structural Insights from Crystallography

  • The 3-oxo group in the thiazine ring facilitates hydrogen bonding, influencing crystal packing and stability (e.g., ). SHELX software () has been pivotal in resolving such structures, highlighting planar conformations and intermolecular interactions .

Biological Activity

The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a member of the benzothiazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H16F3N2O2S
  • Molecular Weight : 368.38 g/mol
  • CAS Number : 256955-60-9

Anticancer Activity

Research indicates that compounds structurally related to benzothiazines exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazine can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of critical signaling pathways associated with cell proliferation and survival.

Inhibition of Enzymes

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Cyclooxygenase (COX) : It has been reported to inhibit COX enzymes, which are key players in inflammation and cancer progression.
  • Lipoxygenases (LOX) : The compound also shows potential in inhibiting LOX enzymes, which are involved in the biosynthesis of leukotrienes and are implicated in inflammatory responses.

Neuroprotective Effects

There is emerging evidence that benzothiazine derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to the one have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down neurotransmitters involved in cognitive function.

Anticonvulsant Activity

Some studies have explored the anticonvulsant potential of related compounds. For example, derivatives have been evaluated using the maximal electroshock seizure (MES) test, showing varying degrees of efficacy depending on their substituents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cell lines
COX InhibitionModerate inhibition observed
LOX InhibitionSignificant inhibition noted
AChE InhibitionIC50 values ranging from 5.4 μM to 10.4 μM
AnticonvulsantEfficacy observed in MES test

Case Study: Anticancer Properties

In a recent study published in Journal of Medicinal Chemistry, a series of benzothiazine derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain substitutions on the benzothiazine core could enhance cytotoxicity significantly. The compound's ability to induce apoptosis was attributed to its interaction with mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction between the compound and its biological targets. These studies indicated that the trifluoromethyl group enhances binding affinity through halogen bonding interactions with target proteins, potentially increasing biological activity compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via condensation reactions between functionalized benzothiazine precursors and acetamide derivatives. For example, similar benzothiazine derivatives were prepared by reacting 3-oxo-3,4-dihydro-2H-1,4-benzothiazine intermediates with activated acetamide moieties under reflux in aprotic solvents like DMF or THF . Purification often involves column chromatography followed by recrystallization. Purity validation requires HPLC (>95% purity) and spectroscopic characterization (¹H/¹³C NMR, FTIR) .

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for related benzothiazine derivatives in crystallography reports . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D NMR (COSY, HSQC) to resolve stereochemistry and substituent positioning .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize the compound’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity. Molecular docking studies against target proteins (e.g., enzymes or receptors) assess binding affinities, while molecular dynamics (MD) simulations evaluate stability in biological environments . For instance, docking studies on analogous benzothiazine derivatives identified key interactions with antidiabetic targets like PPAR-γ .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazine derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or compound purity. To address this:

  • Validate compound purity via HPLC and elemental analysis .
  • Replicate assays under standardized conditions (e.g., cell lines, incubation times).
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer : Systematic modifications to the benzothiazine core (e.g., introducing electron-withdrawing groups like trifluoromethyl) or the acetamide side chain can enhance bioavailability or target selectivity. For example, replacing the phenyl group with heteroaromatic rings in similar compounds improved antidiabetic activity . ADMET predictions (e.g., using SwissADME) guide prioritization of derivatives with favorable pharmacokinetic properties .

Q. What experimental approaches elucidate the reaction mechanism for synthesizing this compound?

  • Methodological Answer : Mechanistic studies employ kinetic profiling (e.g., monitoring reaction progress via LC-MS) and isotopic labeling (e.g., ¹⁸O tracing in keto groups). Spectroscopic techniques like in-situ IR or Raman spectroscopy identify transient intermediates, as seen in studies of benzothiazine cyclization reactions .

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